4-Bromo-2-fluoropyridine-3-sulfonyl chloride
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Overview
Description
4-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-2-fluoropyridine, which is commercially available or can be synthesized from pyridine derivatives.
Sulfonylation: The 4-Bromo-2-fluoropyridine is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Bromo-2-fluoropyridine are reacted with chlorosulfonic acid in industrial reactors.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Coupling Reactions: Reagents such as boronic acids or boronate esters are used in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example:
Nucleophilic Substitution: Reaction with aniline yields 4-Bromo-2-fluoropyridine-3-sulfonamide.
Coupling Reactions: Reaction with phenylboronic acid yields 4-Bromo-2-fluoropyridine-3-phenylsulfonyl chloride.
Scientific Research Applications
4-Bromo-2-fluoropyridine-3-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
2-Bromo-4-fluoropyridine: This isomer has the bromine and fluorine atoms in different positions, leading to different reactivity and applications.
4-Bromo-3-fluoropyridine: Another isomer with different reactivity and applications compared to 4-Bromo-2-fluoropyridine-3-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in various applications, including organic synthesis, biomolecule modification, and industrial processes .
Properties
IUPAC Name |
4-bromo-2-fluoropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGTXNLHGLCTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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